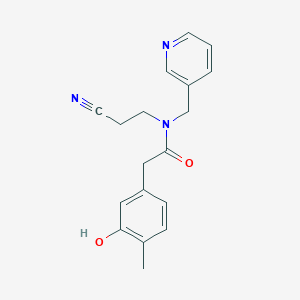![molecular formula C19H20FN3O2 B7642525 N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide, also known as BAY 60-7550, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a number of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 involves its interaction with the P2Y12 receptor. This receptor is found on the surface of platelets and is involved in platelet aggregation and thrombus formation. This compound 60-7550 acts as a competitive antagonist of the P2Y12 receptor, meaning that it binds to the receptor and prevents its activation by other ligands. This results in a decrease in platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
This compound 60-7550 has a number of biochemical and physiological effects. As mentioned, it is a potent and selective antagonist of the P2Y12 receptor, which makes it a valuable tool for studying the role of this receptor in platelet function. In addition, this compound 60-7550 has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 is its potency and selectivity as a P2Y12 receptor antagonist. This makes it a valuable tool for studying the role of this receptor in platelet function. In addition, its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies.
However, there are also limitations to the use of this compound 60-7550 in lab experiments. One limitation is its cost, as it is a relatively expensive compound. In addition, its effects on other receptors and pathways in the body are not well understood, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its effectiveness in inducing apoptosis in different types of cancer cells and to determine its potential as a cancer therapy.
Another area of interest is its use as a tool for studying the role of the P2Y12 receptor in platelet function. Further studies are needed to better understand the mechanism of action of this compound 60-7550 and its effects on platelet aggregation and thrombus formation.
Finally, there is potential for the development of new compounds based on the structure of this compound 60-7550. Further research is needed to identify compounds with improved potency and selectivity as P2Y12 receptor antagonists, as well as compounds with potential use in other areas of scientific research.
Synthesis Methods
The synthesis of N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 involves several steps. The first step is the reaction of 4-cyanobenzyl chloride with 2-dimethylaminoethylamine to form N-(4-cyanobenzyl)-N-(2-dimethylaminoethyl)amine. This intermediate is then reacted with 2-fluoro-4-hydroxybenzoyl chloride to yield this compound 60-7550. The final product is purified by column chromatography.
Scientific Research Applications
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide 60-7550 has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool for studying the role of the P2Y12 receptor in platelet function. The P2Y12 receptor is a G protein-coupled receptor that is involved in platelet aggregation and thrombus formation. This compound 60-7550 has been found to be a potent and selective antagonist of the P2Y12 receptor, making it a valuable tool for studying the role of this receptor in platelet function.
In addition to its use in platelet research, this compound 60-7550 has also been investigated for its potential use in the treatment of cancer. Studies have shown that this compound 60-7550 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-22(2)9-10-23(13-15-5-3-14(12-21)4-6-15)19(25)17-8-7-16(24)11-18(17)20/h3-8,11,24H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFJKDGRJFXNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)C#N)C(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)